N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16359689
Molecular Formula: C18H11FN4O4S
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11FN4O4S |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C18H11FN4O4S/c19-11-5-2-1-4-10(11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-6-3-7-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
| Standard InChI Key | KYGSQEQVZWZQAA-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)F |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)F |
Introduction
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that combines a benzoxadiazole moiety with a thiazolidinedione structure. This hybrid molecule exhibits significant potential in medicinal chemistry due to its unique structural features, which may facilitate interactions with various biological targets.
Key Structural Features:
-
Benzoxadiazole Moiety: Known for its biological activity and stability.
-
Thiazolidinedione Structure: Often associated with anti-inflammatory and antidiabetic properties.
-
2-Fluorobenzylidene Substituent: Enhances lipophilicity and chemical reactivity.
Chemical Formula and Molecular Weight:
-
Molecular Formula: C17H14FN3O4S
-
Molecular Weight: Not explicitly listed, but can be calculated based on the formula.
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions. These reactions are conducted under controlled temperatures and may require specific catalysts or solvents to optimize yields. Common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Chemical Reactions:
-
Hydrolysis: Bases like sodium hydroxide are commonly used.
-
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Biological Activity:
Compounds with similar structures have shown anti-inflammatory and antidiabetic properties. The unique combination of benzoxadiazole and thiazolidinedione structures suggests potential biological activity, which could be explored further in drug development contexts.
Potential Applications:
-
Pharmaceutical Development: Potential as a lead compound for developing new drugs targeting various diseases.
-
Research Tool: Useful in biochemical studies to understand cellular mechanisms.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | Benzoxadiazole and thiazolidinedione | Anti-inflammatory and antidiabetic potential | Fluorobenzylidene substituent |
| 2-Acetylthiazolidinone | Thiazolidinone ring | Antimicrobial | Lacks benzoxadiazole moiety |
| Benzothiazole derivatives | Benzothiazole core | Anticancer | No acetamide group |
| 1,3-Thiazolidine derivatives | Thiazolidine ring | Antidiabetic | No benzoxadiazole or chlorobenzylidene |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume